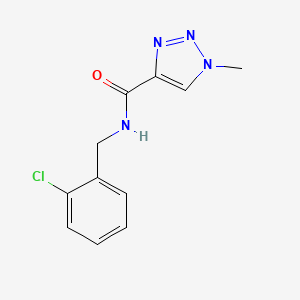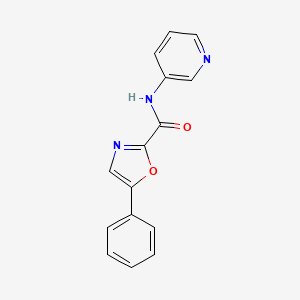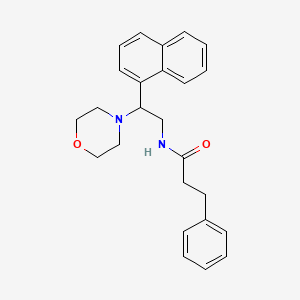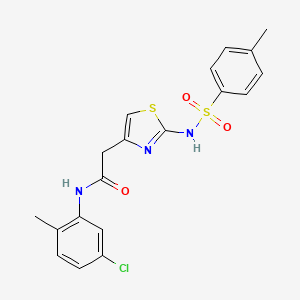![molecular formula C19H15ClFN3O2S B2589879 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 450343-20-1](/img/structure/B2589879.png)
5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a fluorophenyl group, and a methoxybenzamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and GC-MS, as is common for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical for heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . Given the structural complexity and potential for high affinity binding to viral proteins, our compound could be explored for its efficacy against a range of viral infections.
Anti-inflammatory Properties
The bioactive aromatic compounds containing the indole nucleus, similar to our compound, have demonstrated anti-inflammatory properties . These activities are crucial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory agents .
Anticancer Potential
Indole derivatives are known for their anticancer properties . The ability to bind with high affinity to multiple receptors makes them valuable in cancer research for the development of new therapeutic agents . The compound’s unique structure could be synthesized and screened for various pharmacological activities related to cancer inhibition.
Antimicrobial Efficacy
The structural analogs of the compound have been found to exhibit antimicrobial effects . This includes activity against bacteria and fungi, which is essential in the fight against antibiotic-resistant strains . Research into the compound’s antimicrobial potential could lead to the discovery of new antibiotics.
Enzyme Inhibition
Indole derivatives have been used to study enzyme inhibition , particularly in the context of diseases like Alzheimer’s where anticholinesterase activity is beneficial . The compound could be investigated for its ability to inhibit specific enzymes related to various diseases.
Neuropharmacological Applications
Given the compound’s structural complexity, it may interact with various neurotransmitter systems, suggesting potential neuropharmacological applications . This could include the development of new treatments for neurological disorders such as depression, anxiety, and schizophrenia .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-26-17-7-2-11(20)8-14(17)19(25)22-18-15-9-27-10-16(15)23-24(18)13-5-3-12(21)4-6-13/h2-8H,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNWSSGGYUDLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2589797.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2589798.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid](/img/structure/B2589800.png)
![Diethyl 2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methylidene]propanedioate](/img/structure/B2589801.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2589804.png)
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2589808.png)
![2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)
![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-phenyloxazole](/img/structure/B2589812.png)
![5-Azaspiro[3.5]nonan-6-one](/img/structure/B2589814.png)



